Tetraethylammonium fluoride trihydrate

Overview

Description

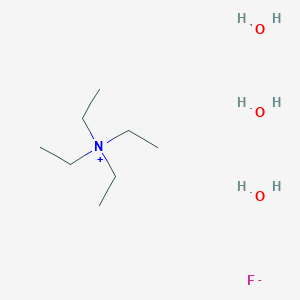

Tetraethylammonium fluoride trihydrate is a quaternary ammonium salt with the chemical formula C8H21FNO3This compound is also employed in the pharmaceutical industry to aid in the formation of various drug compounds .

Mechanism of Action

Target of Action

Tetraethylammonium fluoride trihydrate, a quaternary ammonium salt, is known to interact with several targets. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, by blocking autonomic ganglia, it prevents signals carrying vasoconstrictor impulses from proceeding, acting as a vasodilator . It also inhibits calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known to act as a deprotection reagent in organic synthesis for the deprotection of silyl ether functional groups . It also acts as a mild and selective fluoride ion donor in fluorination reactions .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific use. For instance, in organic synthesis, it can act as a deprotection reagent, removing protective silyl ether groups from molecules . It can also donate fluoride ions in fluorination reactions, introducing fluorine atoms into organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive, suggesting that it should be stored in a dry, air-free environment . Its use as a catalyst in certain reactions may also be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Tetraethylammonium fluoride trihydrate plays a significant role in biochemical reactions. It is involved as a reagent for the cleavage of Si-C bonds and also acts as a phase transfer catalyst in synthetic chemistry

Cellular Effects

Tetraethylammonium, a quaternary ammonium compound, is known to block potassium channels belonging to various subfamilies . It can also block transient receptor potential (TRP) cation channels, such as TRPM7, in a voltage-dependent manner . In human T lymphocytes, intracellular (cytosolic) tetraethylammonium inhibits TRPM7 channel currents in the outward but not inward direction .

Molecular Mechanism

It is known to act as a fluoride ion donor in fluorination reactions . It is also used as a deprotection reagent in organic synthesis, particularly for the deprotection of silyl ether functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium fluoride trihydrate can be synthesized by reacting tetraethylammonium hydroxide with hydrofluoric acid. The reaction typically occurs in an aqueous medium, and the product is isolated as a trihydrate form. The reaction conditions involve maintaining a controlled temperature to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the careful handling of hydrofluoric acid due to its corrosive nature. The product is then purified and crystallized to obtain the trihydrate form .

Types of Reactions:

Oxidation: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of various substrates.

Methylation: It is used in methylation reactions where it helps in the transfer of methyl groups to organic molecules.

Deuteration: The compound is also involved in deuteration reactions, where deuterium atoms replace hydrogen atoms in organic molecules.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Methylation: Methyl iodide or dimethyl sulfate are often used as methylating agents.

Deuteration: Deuterium oxide (heavy water) is commonly used in deuteration reactions.

Major Products:

Oxidation: The major products are typically oxidized organic compounds.

Methylation: Methylated organic molecules are the primary products.

Deuteration: Deuterated organic compounds are formed.

Scientific Research Applications

Tetraethylammonium fluoride trihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetramethylammonium fluoride: This compound has a similar structure but with methyl groups instead of ethyl groups.

Tetrabutylammonium fluoride: This compound has butyl groups and is commonly used in organic synthesis for similar purposes.

Uniqueness: Tetraethylammonium fluoride trihydrate is unique due to its specific balance of hydrophilicity and hydrophobicity, which makes it particularly effective as a phase transfer catalyst. Its trihydrate form also provides stability and ease of handling compared to other fluoride salts .

Properties

IUPAC Name |

tetraethylazanium;fluoride;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.3H2O/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFUZNZXLJBLPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.O.O.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H26FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)

![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)